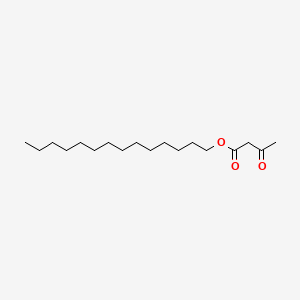Tetradecyl acetoacetate
CAS No.: 70938-05-5
Cat. No.: VC8183546
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70938-05-5 |
|---|---|
| Molecular Formula | C18H34O3 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | tetradecyl 3-oxobutanoate |
| Standard InChI | InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h3-16H2,1-2H3 |
| Standard InChI Key | FUCMCKCYPNPVSS-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCOC(=O)CC(=O)C |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)CC(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Tetradecyl acetoacetate is systematically named as tetradecyl 3-oxobutanoate, reflecting its esterification of acetoacetic acid with 1-tetradecanol. The structure comprises a 14-carbon alkyl chain (tetradecyl) linked to the acetoacetate group (), which features two carbonyl groups that confer significant reactivity. The compound’s IUPAC name and structural formula are validated by spectral data, including NMR and mass spectrometry .
Physical Properties
The compound exhibits typical ester properties, with moderate polarity due to the carbonyl groups and the hydrophobic tetradecyl chain. Key physical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.5 g/mol |
| Boiling Point | Not reported (estimated >250°C) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ethyl acetate) |
These properties make it suitable for reactions in non-aqueous media, a common requirement in organic synthesis.
Synthesis and Manufacturing Methods
Acetoacetic Ester Synthesis
The classical route involves the alkylation of acetoacetic ester enolates. Deprotonation of acetoacetic acid derivatives (e.g., ethyl acetoacetate) generates an enolate ion, which reacts with tetradecyl bromide via an mechanism. This method yields tetradecyl acetoacetate with moderate to high efficiency, depending on reaction conditions:
Enzymatic Esterification
Emerging approaches utilize lipases or esterases to catalyze the esterification of acetoacetic acid with tetradecanol. This green chemistry method offers advantages such as milder conditions and reduced byproducts, though scalability remains a challenge.
Industrial-Scale Production
Large-scale synthesis often employs continuous-flow reactors to enhance yield and purity. Process optimization focuses on temperature control (typically 60–80°C) and catalytic efficiency, with palladium or nickel catalysts facilitating alkylation.
Chemical Reactivity and Functional Transformations
Enolate Formation and Alkylation
The compound’s dual carbonyl groups enable facile enolate formation under basic conditions (e.g., using LDA or NaH). The enolate acts as a nucleophile, participating in alkylation, acylation, and Michael addition reactions. For instance, alkylation with methyl iodide produces branched ketones:
Hydrolysis and Decarboxylation
Acid- or base-catalyzed hydrolysis cleaves the ester bond, yielding acetoacetic acid and 1-tetradecanol. Subsequent decarboxylation under heat generates acetone and carbon dioxide, a pathway relevant to its metabolic breakdown :
Industrial and Research Applications
Pharmaceutical Intermediates
Tetradecyl acetoacetate serves as a precursor to β-keto esters, which are pivotal in synthesizing heterocyclic compounds like pyrazoles and quinolones. Its role in the Knorr quinoline synthesis highlights its utility in antimalarial drug development.
Agrochemical Formulations
The compound’s lipophilic nature enhances the bioavailability of agrochemicals. It is employed in synthesizing herbicidal agents, where the tetradecyl chain improves membrane permeability in target plants.
Polymer Chemistry
As a crosslinking agent, tetradecyl acetoacetate facilitates the formation of polyester resins with enhanced thermal stability. Its reactivity with diols and diamines underpins applications in coatings and adhesives.
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR Spectroscopy: NMR reveals characteristic peaks at δ 1.25 (tetradecyl CH), δ 2.20 (acetyl CH), and δ 3.50 (enolic CH) .
-
IR Spectroscopy: Strong absorption bands at 1740 cm (ester C=O) and 1715 cm (keto C=O) confirm the functional groups.
Chromatographic Analysis
GC-MS analysis, as demonstrated in ethyl acetate extracts of Pergularia daemia, identifies tetradecyl derivatives via retention indices and fragmentation patterns. For example, methoxyacetic acid tetradecyl ester elutes at 30.33 min with a base peak at m/z 286 .
Biological Relevance and Metabolic Pathways
Toxicity Considerations
Preliminary data on acetoacetate supplementation in renal cells indicate enhanced oxidative metabolism and increased sensitivity to toxicants like diclofenac. These findings underscore the need for rigorous toxicological profiling of tetradecyl acetoacetate, particularly its metabolic byproducts .
Future Directions and Research Opportunities
Biotechnological Applications
Enzymatic synthesis routes could be optimized for sustainable production. Immobilized lipases on nanostructured supports may improve catalytic efficiency and reusability.
Pharmacokinetic Studies
In vivo studies are needed to assess the ester’s bioavailability and conversion to acetoacetate. Such research could validate its use in managing metabolic disorders like diabetes .
Advanced Material Science
Exploring its role in self-healing polymers or drug-eluting coatings may unlock novel applications in biomedicine and engineering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume